Array ( [bid] => 13964812 )
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 276.13 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted at various positions. The compound is characterized by the presence of a bromo group, a methyl group, and a carboxylate ester functional group, which contribute to its unique chemical properties and potential biological activities .
The reactivity of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate can be attributed to its functional groups. The bromo substituent can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the carboxylate group can participate in esterification reactions, while the methylamino group may engage in further amination reactions, potentially leading to derivatives with enhanced biological activity .
Synthesis of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate typically involves several steps:
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate has potential applications in medicinal chemistry as a lead compound for drug development due to its structural features that may interact with biological targets. It could also serve as an intermediate in the synthesis of more complex molecules for pharmaceutical applications .
Interaction studies involving ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate are crucial for understanding its pharmacodynamics and pharmacokinetics. Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its mechanisms of action and therapeutic potential. Preliminary data suggest that compounds with similar structures may inhibit certain pathways involved in inflammation or cancer progression .
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | C7H9BrN2O2 | 0.90 |
| Methyl 4-bromo-1H-pyrazole-5-carboxylate | C6H7BrN2O2 | 0.81 |
| 4-Bromo-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | 0.88 |
| 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid | C6H6BrN2O2 | 0.80 |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | C6H7N3O2 | 0.79 |
The presence of both a bromo group and a methylamino group distinguishes ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate from these similar compounds, potentially enhancing its reactivity and biological activity compared to others .